GIBH-130

Description

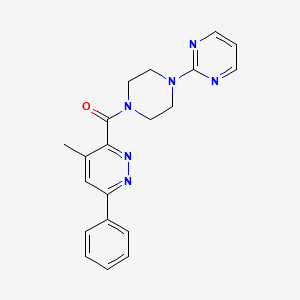

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJHTEHADIHZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GIBH-130: A Potent p38α MAPK Inhibitor for the Modulation of Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[1][2] A key signaling pathway implicated in the propagation of this detrimental inflammatory cascade is the p38 mitogen-activated protein kinase (MAPK) pathway, with the p38α isoform playing a central role.[3][4] Consequently, the development of potent and selective p38α MAPK inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of GIBH-130 (also known as AD-16), a novel small molecule inhibitor of p38α MAPK, and its potential in mitigating neuroinflammation.[1]

Mechanism of Action: Targeting the p38α MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects through the direct inhibition of p38α MAPK, a serine/threonine kinase that is a pivotal regulator of the production of pro-inflammatory cytokines.[1] In the context of neuroinflammation, various stimuli such as lipopolysaccharide (LPS) or pathological protein aggregates can activate upstream kinases, leading to the phosphorylation and activation of p38α MAPK in microglia, the resident immune cells of the CNS.[4] Activated p38α MAPK, in turn, phosphorylates downstream targets, including transcription factors, which leads to the increased expression and release of pro-inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1][5] this compound, by binding to and inhibiting the activity of p38α MAPK, effectively disrupts this signaling cascade, resulting in a significant reduction of these inflammatory cytokines.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description | Reference |

| IC50 | 3.4 nM | Half-maximal inhibitory concentration against p38α MAPK. | [1] |

Table 2: In Vivo Efficacy of this compound in a 6-OHDA-Induced Parkinson's Disease Mouse Model

| Parameter | Treatment Group | Result | Percent Change vs. 6-OHDA + Vehicle | Reference |

| Cylinder Test (Contralateral Forelimb Use) | 6-OHDA + Vehicle | 23.52 ± 3.53 (% use) | - | [1] |

| 6-OHDA + this compound (1 mg/kg) | Data not available, but showed improvement. | - | [1] | |

| Apomorphine-Induced Rotations | 6-OHDA + Vehicle | 89 ± 7 (rotations) | - | [1] |

| 6-OHDA + this compound (1 mg/kg) | 55 ± 8 (rotations) | ↓ 38.2% | [1] | |

| Pro-inflammatory Cytokines (Striatum) | 6-OHDA + Vehicle | Elevated levels | - | [1] |

| 6-OHDA + this compound (1 mg/kg) | Reduced levels of IL-1α, IL-1β, IL-6, TNF-α | Specific quantitative data not available. | [1] | |

| Pro-inflammatory Cytokines (Substantia Nigra) | 6-OHDA + Vehicle | Elevated levels | - | [1] |

| 6-OHDA + this compound (1 mg/kg) | Reduced levels of IL-1α, IL-1β, IL-6, TNF-α | Specific quantitative data not available. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

p38α MAPK Kinase Assay (General Protocol)

This assay is designed to determine the in vitro inhibitory activity of a compound against p38α MAPK.

-

Reagents and Materials:

-

Recombinant active p38α MAPK enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Substrate (e.g., ATF2)

-

This compound (or other test compounds)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant p38α MAPK enzyme to each well.

-

Add the this compound dilutions to the respective wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (ATF2).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Mouse Model

This in vivo model is used to assess the neuroprotective and anti-inflammatory effects of this compound in a model that mimics some aspects of Parkinson's disease.

-

Animals: Male C57BL/6 mice are commonly used.

-

6-OHDA Preparation: Dissolve 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation.

-

Stereotaxic Surgery:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Inject 6-OHDA unilaterally into the striatum at specific coordinates (e.g., AP: +0.5 mm, ML: +2.0 mm, DV: -3.0 mm relative to bregma).

-

-

This compound Treatment:

-

Prepare this compound by dissolving it in a suitable vehicle (e.g., 2% DMSO in saline).

-

Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 1 mg/kg) daily for a specified period (e.g., 7 days), starting after the induction of the lesion.

-

-

Behavioral Testing:

-

Cylinder Test: Assess forelimb use asymmetry by placing the mouse in a transparent cylinder and counting the number of wall touches made with the ipsilateral and contralateral forepaws.

-

Apomorphine-Induced Rotation Test: Administer apomorphine subcutaneously and record the number of contralateral rotations over a set period.

-

-

Post-mortem Analysis:

-

Immunohistochemistry: Perfuse the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH) to assess dopaminergic neuron loss and Iba1 to visualize microglia.

-

ELISA: Collect brain tissue (striatum and substantia nigra) to measure the levels of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, TNF-α) using specific ELISA kits.

-

Microglia Activation and Cytokine Measurement Assay (In Vitro)

This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines in activated microglia.

-

Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.

-

Cell Plating: Seed the microglia into 96-well plates and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Activate the microglia by adding an inflammatory stimulus such as lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatant using specific ELISA kits.

-

Data Analysis: Calculate the percentage of cytokine inhibition at each this compound concentration and determine the EC50 value.

Conclusion

This compound is a potent and promising inhibitor of p38α MAPK with demonstrated efficacy in preclinical models of neuroinflammation. Its ability to suppress the production of key pro-inflammatory cytokines highlights its therapeutic potential for neurodegenerative diseases where neuroinflammation is a significant contributor to pathology. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of neuroinflammatory conditions.

References

- 1. promega.com [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]

- 4. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

GIBH-130: A Novel Modulator of Pro-Inflammatory Cytokine Suppression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GIBH-130, also designated as AD-16, is a novel small molecule compound demonstrating significant potential in the suppression of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols. The primary focus is on its ability to modulate key signaling pathways involved in the inflammatory cascade, making it a promising therapeutic candidate for neuroinflammatory and potentially other inflammatory disorders. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction

Chronic inflammation is a key pathological feature of a wide range of debilitating diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease. A central element of this inflammatory process is the overproduction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-1α (IL-1α). These signaling molecules, primarily released by activated microglia in the central nervous system, create a neurotoxic environment that contributes to neuronal cell death and disease progression.[1][2]

This compound (AD-16) has emerged as a potent anti-neuroinflammatory agent with the ability to suppress the production of these key pro-inflammatory cytokines.[1][2] Discovered through microglia-based phenotypic screening, this compound has shown promise in various preclinical models of neurodegenerative diseases.[1] This guide will delve into the quantitative effects of this compound on cytokine suppression, the intricate signaling pathways it modulates, and the detailed experimental methodologies used to elucidate these effects.

Quantitative Analysis of Pro-Inflammatory Cytokine Suppression

This compound has been shown to effectively reduce the levels of several key pro-inflammatory cytokines in a preclinical model of Parkinson's disease. The following tables summarize the quantitative data from a study utilizing a 6-hydroxydopamine (6-OHDA)-induced hemiparkinsonian mouse model.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in the Corpus Putamen (CPu) of 6-OHDA-Induced Parkinson's Disease Mice

| Cytokine | 6-OHDA + Vehicle (pg/mg protein) | 6-OHDA + this compound (1 mg/kg) (pg/mg protein) | p-value |

| IL-1α | 5.30 ± 0.32 | 2.85 ± 0.77 | 0.001 |

| IL-1β | 3.14 ± 0.28 | 2.51 ± 0.10 | 0.031 |

| IL-6 | 3.70 ± 0.51 | 2.66 ± 0.15 | 0.025 |

| TNF-α | 0.82 ± 0.08 | 0.63 ± 0.01 | 0.019 |

Data is presented as mean ± SEM. Statistical significance was determined by appropriate statistical tests.[2]

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in the Substantia Nigra pars compacta (SNc) of 6-OHDA-Induced Parkinson's Disease Mice

| Cytokine | 6-OHDA + Vehicle (pg/mg protein) | 6-OHDA + this compound (1 mg/kg) (pg/mg protein) | p-value |

| IL-1α | 4.40 ± 0.34 | 2.54 ± 0.76 | 0.013 |

| TNF-α | 0.78 ± 0.02 | 0.69 ± 0.03 | 0.026 |

Data is presented as mean ± SEM. No significant changes were observed for IL-1β and IL-6 in the SNc in this study.[2]

Table 3: In Vitro Potency of this compound

| Parameter | Value | Cell Line |

| IC50 | 3.4 nM | N9 microglial cells |

The IC50 value represents the concentration of this compound required to inhibit the production of IL-1β by 50% in lipopolysaccharide (LPS)-stimulated N9 microglial cells.[1][2]

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory cytokine genes. Current research suggests a multi-faceted mechanism involving the α7 nicotinic acetylcholine receptor (α7nAChR) and downstream signaling cascades, including the ERK-STAT3 and NF-κB pathways. A potential role for the p38 MAPK pathway has also been hypothesized based on structural similarities to known inhibitors.

α7nAChR-ERK-STAT3 Signaling Pathway

Recent studies indicate that this compound may act as a modulator of the α7nAChR. Activation of this receptor is known to have anti-inflammatory effects. This compound's engagement with the α7nAChR is thought to trigger a signaling cascade that involves the phosphorylation of Extracellular signal-regulated kinase (ERK), which in turn influences the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). By reducing the phosphorylation of STAT3, this compound inhibits its translocation to the nucleus, thereby downregulating the transcription of target pro-inflammatory genes.

Caption: this compound signaling via the α7nAChR-ERK-STAT3 pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Evidence suggests that this compound can reduce the phosphorylation of NF-κB, thereby preventing its activation and subsequent pro-inflammatory cytokine production.

References

GIBH-130: A Novel Neuroinflammatory Modulator for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, and significant neuroinflammation. The inflammatory hypothesis of AD posits that microglia, the brain's resident immune cells, play a dual role—offering neuroprotection in early stages but becoming chronically activated and neurotoxic as the disease progresses. This shift contributes significantly to neuronal damage and cognitive decline. GIBH-130 (also known as AD-16), a novel small molecule developed by the Guangzhou Institutes of Biomedicine and Health (GIBH), has emerged as a potent preclinical candidate that targets this neuroinflammatory cascade. Identified through microglia-based phenotypic screening, this compound demonstrates significant efficacy in suppressing pro-inflammatory responses and improving cognitive function in various AD models. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Core Mechanism of Action: Modulation of Microglial Activation

This compound exerts its therapeutic effects primarily by modulating the inflammatory state of microglia. In the pathological context of Alzheimer's disease, Aβ oligomers and plaques trigger microglial activation, leading to the release of a barrage of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2] This chronic inflammatory environment is neurotoxic and exacerbates AD pathology.

This compound has been shown to potently suppress the production of these pro-inflammatory mediators.[1] Evidence suggests that its mechanism involves the inhibition of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathway, a key cascade activated by Aβ that leads to the upregulation of inflammatory cytokines.[3][4] By inhibiting this pathway, this compound effectively reduces the inflammatory burden in the brain. Furthermore, this compound has been observed to restore levels of the anti-inflammatory cytokine IL-4 and alter microglial morphology, suggesting a shift from a pro-inflammatory to a more homeostatic, neuroprotective phenotype.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which Aβ promotes neuroinflammation and the inhibitory role of this compound.

Preclinical Efficacy Data

This compound has demonstrated significant, dose-dependent efficacy in improving cognitive deficits in multiple preclinical models of Alzheimer's disease, including both Aβ-injection and APP/PS1 transgenic mouse models.[5] The compound is characterized by a high potency, with a reported IC50 of 3.4 nM for its anti-neuroinflammatory effects.[1]

Table 1: Summary of Cognitive Performance in APP/PS1 Transgenic Mice

| Behavioral Test | Model | Treatment Groups | Key Finding | Reference |

| Morris Water Maze (MWM) | APP/PS1 Transgenic Mice | Vehicle, Donepezil (1.3 mg/kg), this compound (0.028 & 0.25 mg/kg) | This compound dose-dependently reversed impairments in spatial reference memory, significantly prolonging swimming time in the target quadrant during the probe trial. | [5] |

| Novel Object Recognition (NORT) | APP/PS1 Transgenic Mice | Vehicle, this compound | Treatment with this compound significantly attenuated the impairment of visual recognition memory observed in the transgenic model. | [5] |

| Y-Maze Test | APP/PS1 Transgenic Mice | Vehicle, this compound | This compound treatment attenuated short-term memory deficits as assessed by spontaneous alternation performance. | [5] |

Table 2: Biomarker Modulation in Alzheimer's Disease Models

| Biomarker | Model | Treatment Groups | Key Finding | Reference |

| Pro-inflammatory Cytokines | Activated Microglia | This compound | Suppressed the production of IL-1β, TNF-α, and Nitric Oxide (NO). | [1] |

| Anti-inflammatory Cytokines | Alzheimer's Disease Mouse Model | This compound | Restored brain levels of IL-4 and IL-6. | [1] |

| Microglial Morphology | Alzheimer's Disease Mouse Model | This compound | Reduced the enlarged microglial cell area associated with the disease state, indicating a shift toward a less reactive morphology. | [1] |

Experimental Protocols and Workflows

Detailed and rigorous behavioral testing is critical to evaluating the therapeutic potential of compounds like this compound. Below are standardized protocols for the Morris Water Maze and Novel Object Recognition tests, key assays used to validate the efficacy of this compound in AD models.

Protocol 1: Morris Water Maze (MWM) for Spatial Memory

The MWM test assesses hippocampal-dependent spatial learning and memory.

A. Apparatus:

-

A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white or black paint.

-

A hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.

-

High-contrast visual cues placed on the walls of the testing room.

-

A video tracking system (e.g., ANY-maze) to record the animal's swim path, latency, and speed.

B. Procedure:

-

Habituation (Day 1): Allow mice to swim freely for 60 seconds without the platform to acclimate them to the pool.

-

Cued Training (Day 1): Perform 4 trials with a visible (flagged) platform placed in a different quadrant for each trial. This ensures animals are not visually impaired and can learn the basic task.

-

Acquisition Training (Days 2-6): Conduct 4 trials per day for 5 consecutive days. The hidden platform remains in a fixed location (e.g., the target quadrant). For each trial, the mouse is released from one of four quasi-random start positions, facing the pool wall. The trial ends once the mouse finds the platform or after 60 seconds have elapsed. If the mouse fails to find the platform, it is gently guided to it and allowed to remain for 15 seconds.

-

Probe Trial (Day 7): Remove the platform from the pool. Allow the mouse to swim for 60 seconds, starting from a novel position. Record the time spent in the target quadrant where the platform was previously located.

C. Key Parameters:

-

Escape Latency: Time taken to find the hidden platform during acquisition.

-

Path Length: Distance traveled to find the platform.

-

Time in Target Quadrant: A measure of spatial memory consolidation during the probe trial.

Workflow Diagram: Morris Water Maze

Protocol 2: Novel Object Recognition Test (NORT) for Recognition Memory

The NORT leverages the innate tendency of rodents to explore novel objects over familiar ones to assess recognition memory.

A. Apparatus:

-

An open-field arena (e.g., 40x40x30 cm).

-

Two sets of identical objects (Familiar Objects A) and one set of novel objects (Novel Object B). Objects should be heavy enough not to be displaced by the animal and cleaned thoroughly between trials to avoid olfactory cues.

B. Procedure:

-

Habituation (Days 1-2): Place the mouse in the empty arena for 5-10 minutes each day to acclimate it to the environment.

-

Training/Familiarization (Day 3): Place the mouse in the arena containing two identical objects (Familiar A). Allow the animal to explore for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.

-

Testing (Day 3, after retention interval): After a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the mouse to the arena where one of the familiar objects has been replaced by a novel object (Familiar A + Novel B). Allow 5 minutes of exploration and record the time spent exploring each object.

C. Key Parameters:

-

Discrimination Index (DI): Calculated as (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time). A positive DI indicates successful recognition memory.

Conclusion and Future Directions

This compound is a highly promising preclinical drug candidate for Alzheimer's disease that operates by targeting a key pathological driver: neuroinflammation. Its ability to suppress microglial activation and consequently improve cognitive function in robust animal models provides a strong rationale for its continued development. The compound has successfully entered Phase I clinical trials, which will be critical for establishing its safety, tolerability, and pharmacokinetic profile in humans.

Future research should continue to elucidate the precise molecular targets of this compound within the p38 MAPK and other related inflammatory pathways. Furthermore, investigating its long-term effects on Aβ clearance and tau pathology will be essential to determine its full disease-modifying potential. As the field moves toward combination therapies for Alzheimer's, this compound's unique mechanism of action makes it an excellent candidate for use alongside anti-amyloid or anti-tau agents.

References

- 1. Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

GIBH-130 (AD-16): A Novel Neuroinflammatory Modulator with Therapeutic Potential in Parkinson's Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to debilitating motor and non-motor symptoms.[1] A growing body of evidence implicates neuroinflammation as a critical contributor to the pathogenesis and progression of PD.[1][2] In this context, the small molecule GIBH-130 (also known as AD-16) has emerged as a promising therapeutic candidate due to its potent anti-neuroinflammatory properties observed in various preclinical models.[1][3] This technical guide provides a comprehensive overview of the therapeutic effects of this compound in Parkinson's models, detailing its impact on neuroinflammation, neurodegeneration, and motor function. The guide includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.

Therapeutic Efficacy of this compound in a 6-OHDA Parkinson's Disease Model

Recent studies have demonstrated the significant therapeutic potential of this compound in a 6-hydroxydopamine (6-OHDA)-induced hemiparkinsonian mouse model.[1] Oral administration of this compound has been shown to ameliorate motor deficits, reduce the loss of dopaminergic neurons, and suppress the pro-inflammatory environment in the brain.[1][2]

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative results from a pivotal study investigating the effects of this compound in a 6-OHDA mouse model of Parkinson's disease.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in the Substantia Nigra (SNc)

| Cytokine | 6-OHDA + Vehicle (pg/mg protein) | 6-OHDA + this compound (pg/mg protein) | p-value |

| IL-1α | 4.40 ± 0.34 | 2.54 ± 0.76 | 0.013 |

| TNF-α | 0.78 ± 0.02 | 0.69 ± 0.03 | 0.026 |

Data presented as mean ± SEM. Statistical significance was determined by appropriate statistical tests.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Striatum (CPu)

| Cytokine | 6-OHDA + Vehicle (pg/mg protein) | 6-OHDA + this compound (pg/mg protein) | p-value |

| IL-1α | Data not specified | Data not specified | < 0.05 |

| IL-1β | Data not specified | Data not specified | < 0.05 |

| IL-6 | Data not specified | Data not specified | < 0.05 |

| TNF-α | Data not specified | Data not specified | < 0.05 |

The study reported a significant reduction in these cytokines in the striatum of this compound-treated animals compared to the vehicle group, although specific mean values were not provided in the abstract.[1]

The research also highlighted a significant enhancement in motor function and a reduction in nigrostriatal neurodegeneration in the this compound-treated group.[1][2] Furthermore, a decrease in microglia density and a restoration of their morphology were observed.[1][2]

Experimental Protocols

The following section details the methodologies employed in the key experiments to evaluate the therapeutic effects of this compound in the 6-OHDA-induced Parkinson's disease model.[1]

Animal Model and Parkinson's Disease Induction

-

Animal Model: Male C57BL/6 mice were used for the study.

-

PD Induction: A unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum was performed to induce a hemiparkinsonian model.

This compound (AD-16) Administration

-

Formulation: this compound was dissolved in 2% dimethyl sulfoxide (DMSO) in a 0.9% saline solution.

-

Dosage and Route: A daily dose of 1 mg/kg of this compound was administered orally via gavage.

-

Treatment Schedule: Treatment commenced 3 days after the 6-OHDA injection and continued for 7 consecutive days.

Behavioral Assessment

-

Cylinder Test: To assess unilateral motor deficit, animals were placed in a cylinder, and the use of the impaired forelimb was quantified.

-

Apomorphine-Induced Rotation Test: The number of contralateral rotations induced by apomorphine was recorded to evaluate the extent of dopaminergic denervation.

Immunohistochemistry

-

Tissue Processing: On day 10, following the final behavioral tests, animals were euthanized, and brain tissue was collected.

-

Staining: Immunohistochemistry was performed to detect tyrosine hydroxylase (TH) to label dopaminergic neurons and Iba-1 to identify microglia in the substantia nigra (SNc) and striatum (CPu).

Cytokine Level Measurement

-

Sample Collection: The SNc and striatum were dissected for protein extraction.

-

Analysis: Enzyme-linked immunosorbent assay (ELISA) was used to quantify the concentrations of various pro-inflammatory cytokines.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound (AD-16)

While the initial hypothesis for this compound's mechanism in the Parkinson's model pointed towards the inhibition of the p38α MAPK pathway due to structural similarities, more recent research in a stroke model has elucidated a more specific signaling cascade.[4][5] This research suggests that this compound exerts its anti-inflammatory effects by modulating microglial activation and polarization through the α7nAChR-ERK-STAT3 signaling pathway.[5] this compound shows a high binding affinity for the α7 nicotinic acetylcholine receptor (α7nAChR), which is a key component of the cholinergic anti-inflammatory pathway.[5]

Caption: this compound signaling pathway in microglia.

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the therapeutic effects of this compound in the 6-OHDA Parkinson's disease model.

Caption: Experimental workflow for this compound evaluation.

Discussion and Future Directions

The preclinical data strongly suggest that this compound (AD-16) is a potent neuroinflammatory modulator with significant therapeutic potential for Parkinson's disease. Its ability to reduce pro-inflammatory cytokine levels, protect dopaminergic neurons, and improve motor function in a well-established animal model highlights its promise as a disease-modifying therapy.[1][2] The elucidation of the α7nAChR-ERK-STAT3 signaling pathway provides a more defined mechanism of action and opens new avenues for targeted drug development.[5]

Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound. Studies in additional preclinical models of Parkinson's disease, including those with an alpha-synucleinopathy component, would be beneficial to broaden the understanding of its therapeutic efficacy.[1] Moreover, exploring the potential of this compound to modulate lysosomal function in microglia, as suggested in Alzheimer's disease models, could reveal additional neuroprotective mechanisms relevant to Parkinson's disease.[3] Ultimately, these findings provide a strong rationale for advancing this compound into further preclinical and eventually clinical development for the treatment of Parkinson's disease.

References

- 1. Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model [frontiersin.org]

- 3. Compound AD16 Reduces Amyloid Plaque Deposition and Modifies Microglia in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AD16 Modulates Microglial Activation and Polarization to Mitigate Neuroinflammation in Ischemic Stroke Models Through α7nAChR‐ERK‐STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of GIBH-130

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GIBH-130, also known as AD-16, is a novel small molecule that has emerged as a potent inhibitor of neuroinflammation. Identified through microglia-based phenotypic screening, this compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and the experimental protocols used to characterize its effects.

Chemical Structure and Properties

This compound is a synthetic compound with a well-defined chemical structure. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | [1] |

| Synonyms | GIBH 130, GIBH130, AD-16 | [1] |

| CAS Number | 1252608-59-5 | [1][2] |

| Molecular Formula | C20H20N6O | [1][3] |

| Molecular Weight | 360.42 g/mol | [1] |

| Exact Mass | 360.1699 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [4] |

| Solubility | Soluble in DMSO | [4] |

| SMILES | CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 | [4] |

| InChI Key | ZTJHTEHADIHZJS-UHFFFAOYSA-N | [1] |

Biological Activity and Mechanism of Action

This compound is a highly effective inhibitor of neuroinflammation, primarily targeting activated microglia.[2] Its biological activity is characterized by the potent suppression of pro-inflammatory cytokine secretion.

| Target/Activity | IC50 / Effect | Cell Type/Model | Reference |

| IL-1β secretion | 3.4 nM | Activated microglia | [2][3] |

| TNF-α secretion | 40.82 µM | Activated microglia | [2] |

| Nitric Oxide (NO) production | 46.24 µM | Activated microglia | [2] |

| Neuroprotection | Reduces neurodegeneration and motor deficits | Hemiparkinsonian mouse model | [5] |

| Cognitive Improvement | Attenuates memory impairments | Alzheimer's disease mouse models | [1] |

The precise mechanism of action of this compound is still under investigation, but current evidence suggests the involvement of two key signaling pathways:

-

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has a chemical structure similar to known p38α MAPK inhibitors.[5] The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokine production in microglia. By inhibiting this pathway, this compound likely blocks the downstream signaling cascade that leads to the transcription and release of cytokines like IL-1β and TNF-α.

-

Modulation of the α7 Nicotinic Acetylcholine Receptor (α7nAChR) Pathway: There is evidence to suggest that this compound may exert its anti-inflammatory effects through the activation of the α7nAChR. This receptor is known to be involved in cholinergic anti-inflammatory pathways. Activation of α7nAChR can lead to the downstream activation of the JAK2/STAT3 and PI3K/AKT signaling pathways, which in turn suppress the inflammatory response in microglia.

Signaling Pathway Diagrams

Caption: Hypothesized inhibition of the p38 MAPK pathway by this compound in microglia.

Caption: Postulated activation of the α7nAChR anti-inflammatory pathway by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-neuroinflammatory properties of this compound.

In Vitro Microglia Activation and Cytokine Measurement

This protocol describes the stimulation of microglial cells and the subsequent measurement of cytokine release to assess the inhibitory effect of this compound.

Experimental Workflow:

Caption: Workflow for in vitro assessment of this compound's anti-inflammatory activity.

Methodology:

-

Cell Culture: Primary microglia are isolated from neonatal mouse or rat brains, or a suitable microglial cell line (e.g., BV-2, N9) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO). Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 100 ng/mL) to induce an inflammatory response, except for the unstimulated control group.

-

Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

-

ELISA: The concentrations of IL-1β and TNF-α in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines. The absorbance is read at 450 nm, and the concentrations of cytokines in the samples are calculated. The IC50 value for this compound is determined by plotting the percentage of inhibition against the log concentration of the compound.

In Vivo Animal Studies in a Parkinson's Disease Model

This protocol outlines the in vivo evaluation of this compound's neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease.[5][6]

Experimental Workflow:

Caption: Experimental workflow for evaluating this compound in a mouse model of Parkinson's disease.

Methodology:

-

Animal Model: Male C57BL/6 mice are used. A unilateral lesion of the nigrostriatal pathway is induced by stereotactic injection of 6-hydroxydopamine (6-OHDA) into the striatum.

-

This compound Preparation and Administration: this compound is dissolved in 2% DMSO in 0.9% saline solution.[7] Starting three days after the 6-OHDA injection, mice are treated daily for seven days with this compound (1 mg/kg) or vehicle via oral gavage.[7]

-

Behavioral Assessment: Motor function is assessed before and after the treatment period using the cylinder test (to measure forelimb use asymmetry) and the apomorphine-induced rotation test (to measure dopaminergic receptor supersensitivity).[6]

-

Tissue Processing: At the end of the treatment period, animals are euthanized, and their brains are collected. Brains are either fixed for immunohistochemistry or dissected to collect the striatum and substantia nigra pars compacta (SNc) for biochemical analysis.

-

Immunohistochemistry: Brain sections are stained with antibodies against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons and Iba-1 to identify microglia. The density of TH-positive neurons and the morphology and density of microglia are analyzed.

-

ELISA: The levels of pro-inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6, TNF-α) in brain tissue homogenates are measured using multiplex ELISA kits.[5]

Conclusion

This compound is a promising preclinical candidate for the treatment of neurodegenerative diseases. Its potent anti-inflammatory activity, demonstrated in both in vitro and in vivo models, highlights its potential to mitigate the detrimental effects of chronic neuroinflammation. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in clinical settings. This guide provides a foundational understanding of this compound for scientists and researchers dedicated to advancing novel therapeutics for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model [frontiersin.org]

- 6. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]

GIBH-130: A Novel Neuroprotective Agent with Therapeutic Potential in Neurodegenerative Disorders

An In-depth Technical Guide on the Core Mechanisms and Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction:

GIBH-130, also known as AD-16, is an emerging small molecule compound that has demonstrated significant promise in the realm of neuronal protection and survival. Preclinical studies have highlighted its potential to mitigate key pathological features of neurodegenerative diseases, primarily through the modulation of neuroinflammation. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies for conditions such as Parkinson's disease and Alzheimer's disease.

Core Mechanism of Action: Attenuation of Neuroinflammation

The primary mechanism by which this compound exerts its neuroprotective effects is through the potent inhibition of neuroinflammation.[1][2][3] Chronic neuroinflammation is a well-established hallmark of many neurodegenerative diseases, contributing to a toxic cellular environment that exacerbates neuronal death.[2][4] this compound appears to directly target microglia, the resident immune cells of the central nervous system, to suppress the production and release of pro-inflammatory cytokines.[1][2]

In preclinical models, this compound has been shown to:

-

Reduce Pro-inflammatory Cytokine Production: Treatment with this compound leads to a significant reduction in key inflammatory mediators, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-1α (IL-1α), and Interleukin-6 (IL-6).[1][2]

-

Modulate Microglial Activation: The compound has been observed to reduce the density of activated microglia and promote a shift from a pro-inflammatory, amoeboid morphology to a more homeostatic, ramified state.[1][2][3]

-

Restore Cytokine Balance: In an animal model of Alzheimer's disease, this compound was reported to restore the levels of IL-4 and IL-6 in the brain.[1][2]

While the precise molecular target of this compound is not yet fully elucidated, its chemical structure bears resemblance to a p38α MAPK (mitogen-activated protein kinase) inhibitor, suggesting a potential mechanism of action through this well-known inflammatory signaling pathway.[2]

Preclinical Data Summary

The neuroprotective and anti-inflammatory effects of this compound have been quantified in a hemiparkinsonian mouse model induced by 6-hydroxydopamine (6-OHDA). The following tables summarize the key findings from this research.

Table 1: Effect of this compound on Microglia Morphology in a 6-OHDA Parkinson's Disease Model

| Brain Region | Morphological Parameter | 6-OHDA + Vehicle | 6-OHDA + AD-16 (this compound) | p-value |

| Caudate Putamen (CPu) | Endpoints | 0.64 ± 0.14 | 1.01 ± 0.11 | p = 0.011 |

| Branch Length | 0.58 ± 0.13 | 1.01 ± 0.11 | p = 0.008 | |

| Substantia Nigra pars compacta (SNc) | Endpoints | 0.67 ± 0.16 | 0.83 ± 0.06 | p = 0.237 |

| Branch Length | 0.51 ± 0.14 | 1.02 ± 0.11 | p = 0.001 |

Data are presented as mean ± SEM. Statistical significance was determined by appropriate statistical tests.[1]

Table 2: Impact of this compound on Pro-inflammatory Cytokine Levels in a 6-OHDA Parkinson's Disease Model

| Cytokine | Condition | Effect of this compound Treatment |

| IL-1α | 6-OHDA-induced | Reduction in pro-inflammatory levels |

| IL-1β | 6-OHDA-induced | Reduction in pro-inflammatory levels |

| IL-6 | 6-OHDA-induced | Reduction in pro-inflammatory levels |

| TNF-α | 6-OHDA-induced | Reduction in pro-inflammatory levels |

This table provides a qualitative summary of the findings. The original study reported a significant reduction in these cytokines following this compound treatment in the 6-OHDA model.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate the efficacy of this compound.

Animal Model of Parkinson's Disease

-

Model: Unilateral striatal injections of 6-hydroxydopamine (6-OHDA) were used to induce a hemiparkinsonian model in male C57BL/6 mice.[3]

-

Procedure: A sterile solution of 6-OHDA was injected into the striatum of one hemisphere of the brain, leading to the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, mimicking a key pathological feature of Parkinson's disease.[3]

This compound (AD-16) Treatment

-

Compound Preparation: this compound (Abcam, ab287029) was dissolved in 2% dimethyl sulfoxide (DMSO) in 0.9% saline solution.[1]

-

Administration: A dose of 1 mg/kg was administered daily to each mouse via oral gavage. The vehicle group received an equivalent volume of the 2% DMSO in saline solution.[1]

-

Treatment Schedule: Treatment commenced 3 days after the induction of the Parkinson's disease model and continued for 7 consecutive days.[1][2]

Behavioral Assessment

-

Apomorphine-Induced Rotational Test: This test was performed to assess motor asymmetry, a characteristic feature of the unilateral 6-OHDA lesion. Animals were injected subcutaneously with apomorphine, a dopamine agonist, which induces rotational behavior contralateral to the lesioned side. Rotations were recorded and quantified.[1]

-

Testing Timepoints: The rotational test was conducted on day 3 post-lesion (before treatment initiation) and on day 9 post-lesion (after the treatment period).[1][3]

Immunohistochemistry

-

Tissue Preparation: On day 10, animals were euthanized, and their brains were collected and post-fixed in 4% paraformaldehyde (PFA). The brains were then cryoprotected in a 30% sucrose solution.[2]

-

Sectioning: The brains were sliced into 30 μm thick sections using a sliding freezing microtome.[2]

-

Staining: Sections containing the substantia nigra pars compacta (SNc) and the striatum (CPu) were incubated overnight with primary antibodies against tyrosine hydroxylase (TH) to label dopaminergic neurons and ionized calcium-binding adaptor molecule 1 (Iba-1) to label microglia.[2]

-

Analysis: The stained sections were analyzed to quantify the density of dopaminergic neurons and the density and morphology of microglia.[3][5]

Cytokine Analysis

-

Sample Collection: Brain regions of interest (SNc and CPu) were collected for protein analysis.[3][5]

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) was performed to measure the concentrations of various pro-inflammatory and anti-inflammatory cytokines in the brain tissue homogenates.[3][5]

Visualizing Pathways and Workflows

To further elucidate the experimental design and the proposed mechanism of action of this compound, the following diagrams have been generated.

Caption: Proposed mechanism of action for this compound in mitigating neuroinflammation.

Caption: Experimental workflow for evaluating this compound in a Parkinson's disease model.

Current Status and Future Directions

The existing preclinical data strongly suggest that this compound is a promising neuroprotective agent with a clear mechanism of action centered on the suppression of neuroinflammation. Its efficacy in a Parkinson's disease model, demonstrated through improved motor function, reduced neurodegeneration, and modulation of microglial activity, warrants further investigation.[3]

To date, there is no publicly available information regarding clinical trials of this compound. The transition from preclinical models to human studies will be a critical step in validating its therapeutic potential.

Future research should focus on:

-

Elucidating the precise molecular target(s) of this compound.

-

Evaluating the efficacy of this compound in other neurodegenerative disease models, such as different models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS).

-

Conducting comprehensive toxicology and pharmacokinetic studies to establish a safety profile for potential clinical development.

-

Investigating the therapeutic window and optimal dosing regimen.

References

- 1. Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model [frontiersin.org]

- 3. Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | New insight on microglia activation in neurodegenerative diseases and therapeutics [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Optimal Oral Gavage Dosage of GIBH-130 in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal oral gavage dosage of GIBH-130 (also known as AD-16) in rat models, based on currently available preclinical data. This document includes detailed experimental protocols and summaries of quantitative data to guide researchers in their study design.

Introduction to this compound

This compound is a novel small molecule inhibitor of neuroinflammation.[1] It has demonstrated therapeutic potential in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3][4] The primary mechanism of action involves the suppression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing neuroinflammation and subsequent neuronal damage.[2][4]

Recommended Oral Gavage Dosages in Rats

Published studies have utilized a range of oral dosages of this compound in rats, specifically in a model of Alzheimer's disease induced by β-amyloid (Aβ) 25-35 injection. The selection of a specific dose will depend on the experimental goals and the desired therapeutic effect.

| Dosage | Animal Model | Key Findings | Reference |

| 0.18 mg/kg/day | Aβ₂₅₋₃₅-injected rats | Attenuated memory impairments and cognitive decline; performance comparable to donepezil.[1] | Zhou et al. |

| 0.02 mg/kg/day | Aβ₂₅₋₃₅-injected rats | Showed therapeutic effects against deficits in spatial reference memory.[1] | Zhou et al. |

| 0.0022 mg/kg/day | Aβ₂₅₋₃₅-injected rats | Showed therapeutic effects against deficits in spatial reference memory.[1] | Zhou et al. |

Experimental Protocols

Below are detailed protocols for the preparation and oral administration of this compound in rats, based on established methodologies.

Preparation of this compound for Oral Gavage

A common vehicle for the administration of this compound is a solution of 2% dimethyl sulfoxide (DMSO) in 0.9% saline.[2]

Materials:

-

This compound (AD-16) powder

-

Dimethyl sulfoxide (DMSO)

-

0.9% sterile saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

-

Weigh the this compound powder accurately.

-

Dissolve the this compound powder in a small volume of DMSO to create a stock solution.

-

Further dilute the stock solution with 0.9% sterile saline to achieve the final desired concentration and a 2% DMSO concentration.

-

Vortex the solution thoroughly to ensure it is fully dissolved and homogenous.

-

Prepare fresh on the day of administration.

Oral Gavage Procedure in Rats

Oral gavage is a standard method for precise oral drug administration in rodents.

Materials:

-

Prepared this compound solution

-

Appropriately sized gavage needles for rats (e.g., 18-20 gauge, 1.5-3 inches long, with a ball tip)

-

Syringes (1-3 mL)

-

Animal scale

Procedure:

-

Weigh the rat to determine the correct volume of the this compound solution to administer.

-

Gently but firmly restrain the rat to prevent movement.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

-

Ensure the needle has entered the esophagus and not the trachea. If the rat shows signs of respiratory distress, withdraw the needle immediately.

-

Slowly dispense the solution from the syringe.

-

Carefully remove the gavage needle.

-

Monitor the animal for a short period after administration to ensure there are no adverse reactions.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

This compound is believed to exert its anti-inflammatory effects at least in part through the modulation of the p38α MAPK pathway, which is known to be activated in neuroinflammatory conditions and leads to the production of pro-inflammatory cytokines.[2]

Caption: Proposed mechanism of this compound's anti-neuroinflammatory action.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a rat model of neurodegeneration.

Caption: A typical experimental workflow for in vivo this compound efficacy studies.

Conclusion

The data suggests that this compound is a promising therapeutic agent for neurodegenerative diseases, with effective oral dosages in rats identified in the range of 0.0022 to 0.18 mg/kg/day. The provided protocols and diagrams are intended to serve as a guide for researchers designing and conducting preclinical studies with this compound. As with any experimental work, it is recommended to perform pilot studies to determine the optimal dosage and treatment regimen for your specific animal model and research questions.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model [frontiersin.org]

Application Notes and Protocols: GIBH-130 Solution Preparation for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

GIBH-130, also known as AD-16, is a potent small molecule inhibitor of neuroinflammation.[1][2] It was identified through microglia-based phenotypic screening and has demonstrated significant efficacy in suppressing the production of pro-inflammatory cytokines.[1][3] Notably, this compound strongly inhibits the secretion of interleukin-1β (IL-1β) from activated microglia, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[3][4] Its ability to modulate neuroinflammatory responses makes it a valuable tool for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][5][6]

This document provides a detailed, step-by-step guide for the preparation of this compound solutions for use in in vitro cell culture experiments.

This compound Properties

Proper preparation of this compound solutions begins with an understanding of its fundamental physicochemical and biological properties. This data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Alternate Name | AD-16 | [1] |

| Molecular Formula | C₂₀H₂₀N₆O | [4][7] |

| Molecular Weight | 360.41 g/mol | [4] |

| CAS Number | 1252608-59-5 | [4][7] |

| Appearance | Solid Powder | |

| Purity | >98% | [7] |

| Solubility | DMSO: 50 mg/mL (138.73 mM) (ultrasonic) | [4] |

| Water: < 0.1 mg/mL (Insoluble) |

Table 2: In Vitro Biological Activity of this compound

| Target | IC₅₀ Value | Cell Type / Condition | Reference(s) |

| IL-1β Secretion | 3.4 nM | Activated Microglia | [3][4] |

| TNF-α Inhibition | 40.82 µM | LPS-stimulated Microglia | |

| NO Inhibition | 46.24 µM | LPS-stimulated Microglia |

Experimental Protocols

The following protocols outline the preparation of stock and working solutions of this compound for cell culture applications. All steps should be performed in a sterile environment (e.g., a biological safety cabinet) using aseptic techniques.

-

This compound powder

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, pyrogen-free conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

-

Sterile, pyrogen-free microcentrifuge tubes for aliquots

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic water bath

-

Appropriate cell culture medium, pre-warmed to 37°C

-

Biological safety cabinet (BSC)

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is the recommended solvent.[4]

-

Calculation: Determine the mass of this compound powder required.

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 360.41 g/mol × 1000 mg/g

-

Mass (mg) = 3.604 mg

-

-

Weighing: Carefully weigh out 3.604 mg of this compound powder and transfer it to a sterile conical tube.

-

Dissolution:

-

Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[4] Visually inspect the solution against a light source to ensure no particulates are present.

-

-

Aliquoting and Storage:

-

Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Proper storage is essential to maintain the activity of this compound.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Notes | Reference(s) |

| Powder | -20°C | Up to 3 years | Store in a dry, dark place. | [4] |

| 4°C | Up to 2 years | Store in a dry, dark place. | [4] | |

| Stock Solution | -80°C | Up to 2 years | Recommended for long-term storage. | |

| (in DMSO) | -20°C | Up to 1 year | Suitable for shorter-term storage. |

This protocol describes the dilution of the DMSO stock solution into your cell culture medium to achieve the desired final concentration.

-

Calculation: Determine the volume of stock solution needed. The principle is to perform a serial dilution to minimize pipetting errors and the shock to cells from a high concentration of DMSO. A common final concentration of DMSO in culture is ≤0.1%.[8]

-

Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 100 nM.

-

Use the formula: C₁V₁ = C₂V₂

-

C₁ = Stock concentration = 10 mM = 10,000,000 nM

-

V₁ = Volume of stock to add = ?

-

C₂ = Final concentration = 100 nM

-

V₂ = Final volume = 1 mL = 1000 µL

-

-

V₁ = (C₂V₂) / C₁ = (100 nM × 1000 µL) / 10,000,000 nM = 0.01 µL

-

This volume is too small to pipette accurately. Therefore, an intermediate dilution is necessary.

-

-

Intermediate Dilution (Recommended):

-

Prepare a 10 µM intermediate solution from your 10 mM stock.

-

Dilute the 10 mM stock 1:1000 in sterile cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

-

Vortex the intermediate solution gently.

-

-

Final Dilution:

-

Now, prepare the 100 nM final working solution from the 10 µM intermediate solution.

-

Dilute the 10 µM intermediate solution 1:100 in sterile cell culture medium (e.g., add 10 µL of 10 µM intermediate solution to 990 µL of medium).

-

The final volume is 1 mL with a this compound concentration of 100 nM.

-

-

Cell Treatment:

-

Mix the final working solution gently by inverting the tube or pipetting up and down. Do not vortex vigorously as this can damage proteins in the serum.

-

Remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound.

-

Crucial Note: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound. This allows you to distinguish the effects of this compound from the effects of the solvent.

-

Diagrams and Workflows

This compound is believed to exert its anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades in microglia.[1] While the exact mechanism is still under investigation, evidence suggests a potential role in modulating the p38 MAPK pathway, which is a key regulator of inflammatory cytokine production.[9][10][11]

Caption: Proposed mechanism of this compound in inhibiting LPS-induced neuroinflammation in microglia.

The following diagram illustrates the complete workflow from weighing the compound to treating cells for a downstream assay.

Caption: Step-by-step workflow for preparing this compound solutions and treating cells in culture.

References

- 1. Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Immunomart [immunomart.com]

- 8. researchgate.net [researchgate.net]

- 9. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 11. p38 MAPK: a mediator of hypoxia-induced cerebrovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GIBH-130 Administration in APP/PS1 Transgenic Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

GIBH-130, also known as AD-16, is a novel small molecule inhibitor of neuroinflammation that has shown therapeutic potential in preclinical models of Alzheimer's disease (AD)[1][2]. In APP/PS1 transgenic mice, a widely used model that recapitulates key aspects of AD pathology, including amyloid-beta (Aβ) plaque deposition and cognitive deficits, this compound has been demonstrated to attenuate memory impairments and modulate neuroinflammatory responses[1]. These application notes provide detailed protocols for the administration of this compound to APP/PS1 mice and for the subsequent evaluation of its effects on behavior, pathology, and relevant signaling pathways.

Mechanism of Action

This compound is believed to exert its anti-neuroinflammatory effects through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway[1][3][4][5][6]. In the context of Alzheimer's disease, Aβ plaques and other pro-inflammatory stimuli can activate microglia and astrocytes, leading to the production of inflammatory cytokines and subsequent neuronal damage. The p38 MAPK pathway is a key regulator of this inflammatory cascade[1][5]. By inhibiting p38 MAPK, this compound can suppress the downstream production of pro-inflammatory cytokines, thereby reducing neuroinflammation and its detrimental effects on neuronal function and survival.

This compound Signaling Pathway

References

- 1. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model [frontiersin.org]

- 4. Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EMAN RESEARCH PUBLISHING |Full Text|Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer’s Disease Management [publishing.emanresearch.org]

Application Notes and Protocols for GIBH-130 in Chronic Neuroinflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GIBH-130 (also known as AD-16) is a novel small molecule inhibitor of neuroinflammation. It has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases by modulating microglial activity and reducing the production of pro-inflammatory cytokines. These application notes provide a summary of the treatment duration and protocols for utilizing this compound in chronic neuroinflammation animal models, based on published research.

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.[1][2][3] Microglia, the resident immune cells of the central nervous system, play a crucial role in this process.[4][5] In a pathological state, microglia can become overactivated, leading to a sustained release of pro-inflammatory cytokines and neurotoxic factors that contribute to neuronal damage and disease progression.[1][2][3] this compound has been shown to suppress the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and nitric oxide (NO) in activated microglia.[2]

Data Summary: this compound Treatment in Chronic Neuroinflammation Models

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in rodent models of neuroinflammation.

Table 1: Efficacy of this compound in a 6-OHDA-Induced Parkinson's Disease Mouse Model

| Parameter | Model Group (6-OHDA + Vehicle) | This compound Treated Group (6-OHDA + 1 mg/kg this compound) | Outcome | Reference |

| Motor Function | Increased ipsilateral forelimb use in cylinder test; apomorphine-induced rotations | Enhanced motor function | Improvement in motor deficits | [1] |

| Nigrostriatal Neurodegeneration | Significant loss of tyrosine hydroxylase (TH)-positive neurons | Reduced neurodegeneration | Neuroprotective effect | [1] |

| Microglia Density | Increased Iba-1 positive microglia density | Reduced microglia density | Attenuation of microgliosis | [1] |

| Pro-inflammatory Cytokines (Striatum & SNc) | Elevated levels of IL-1α, IL-1β, IL-6, and TNF-α | Reduced levels of IL-1α, IL-1β, IL-6, and TNF-α | Anti-inflammatory effect | [1] |

Table 2: Efficacy of this compound in an Aβ-injected Alzheimer's Disease Mouse Model

| Parameter | Model Group (Aβ₁₋₄₂ injection) | This compound Treated Group (0.025 mg/kg or 0.25 mg/kg daily) | Outcome | Reference |

| IL-4 Levels (Cortex & Hippocampus) | Down-regulated | Partially restored levels | Modulation of anti-inflammatory cytokines | [6] |

| IL-6 Levels (Cortex & Hippocampus) | Up-regulated | Partially restored levels | Reduction of pro-inflammatory cytokines | [6] |

| Microglia Activation (CD11b staining) | Increased | Reduced | Attenuation of microgliosis | [6] |

Experimental Protocols

Protocol 1: this compound Treatment in a 6-OHDA-Induced Mouse Model of Parkinson's Disease

This protocol describes the in vivo administration of this compound to assess its neuroprotective and anti-inflammatory effects in a well-established model of Parkinson's disease.

1. Animal Model Induction:

-

Animals: Three-month-old male C57BL/6 mice.[1]

-

Procedure: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum to induce a hemiparkinsonian model.[1][3]

-

Validation: Three days post-injection, validate the Parkinson's disease model through behavioral tests such as the cylinder test and apomorphine-induced rotation test.[1][3]

2. This compound Preparation and Administration:

-

Compound: this compound (also designated as AD-16).

-

Preparation: Dissolve this compound in 2% dimethyl sulfoxide (DMSO) in 0.9% saline solution.[1]

-

Dosage: 1 mg/kg body weight.[1]

-

Route of Administration: Oral gavage.[1]

-

Treatment Duration: Daily administration for 7 consecutive days, starting 3 days after the 6-OHDA injection.[1]

-

Control Group: Administer the vehicle (2% DMSO in 0.9% saline) to a separate cohort of 6-OHDA injected animals.[1]

3. Post-Treatment Assessment:

-

Behavioral Analysis: On the final day of treatment, repeat the motor function tests (cylinder and apomorphine-induced rotation) to assess functional recovery.[1]

-

Tissue Collection: On day 10 (one day after the final treatment), euthanize the animals and collect brain tissue.[1]

-

Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival and Iba-1 to assess microglia activation in the substantia nigra pars compacta (SNc) and striatum.[1]

-

ELISA: For another subset of animals, dissect the SNc and striatum for enzyme-linked immunosorbent assay (ELISA) to measure the concentrations of pro-inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6, and TNF-α).[1]

References

- 1. Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of neuroinflammation by this compound (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Analyzing p38 MAPK Pathway Inhibition by GIBH-130 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

GIBH-130, also known as AD-16, is a novel small molecule compound demonstrating significant anti-inflammatory properties.[1][2] Structurally similar to known p38α mitogen-activated protein kinase (MAPK) inhibitors, this compound is a promising candidate for therapeutic interventions in neuroinflammatory and neurodegenerative diseases.[1] The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress.[3] Activation of this pathway, through dual phosphorylation of threonine and tyrosine residues on p38 MAPK, leads to the downstream activation of transcription factors and the production of pro-inflammatory mediators.[4] This application note provides a detailed protocol for utilizing Western blot to quantify the inhibitory effect of this compound on the p38 MAPK pathway in lipopolysaccharide (LPS)-stimulated microglial cells.

Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in inflammation. Upon stimulation by stressors like LPS, a series of upstream kinases are activated, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, culminating in a cellular inflammatory response. This compound is hypothesized to inhibit this pathway by preventing the phosphorylation of p38 MAPK.

Caption: p38 MAPK Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

This section details the step-by-step methodology for investigating the inhibitory effects of this compound on p38 MAPK phosphorylation.

Cell Culture and Treatment

A murine microglial cell line, such as IMG cells, is recommended for this protocol due to its robust response to inflammatory stimuli.[5]

-

Materials:

-

Immortalized Murine Microglial (IMG) cells

-

DMEM/F12 medium with GlutaMAX

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O127:B8

-

This compound (IC50 ~3.4 nM)[1]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

-

-

Procedure:

-

Culture IMG cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates and grow to 80-90% confluency.

-

Prepare stock solutions of this compound in DMSO. A serial dilution should be prepared to achieve final concentrations ranging from 1 nM to 1 µM.

-

Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 30 minutes to induce p38 MAPK phosphorylation.

-

Include the following controls:

-

Untreated cells (negative control)

-